![molecular formula C6H6BF2NO2 B8194704 [5-(Difluoromethyl)-3-pyridyl]boronic acid](/img/structure/B8194704.png)
[5-(Difluoromethyl)-3-pyridyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(Difluoromethyl)-3-pyridyl]boronic acid: is a boronic acid derivative that features a pyridine ring substituted with a difluoromethyl group at the 5-position and a boronic acid group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Difluoromethyl)-3-pyridyl]boronic acid typically involves the introduction of the difluoromethyl group and the boronic acid group onto a pyridine ring. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the difluoromethylation of a pyridine derivative can be achieved using difluoroiodomethane in the presence of a palladium catalyst . The resulting difluoromethylated pyridine can then be converted to the boronic acid derivative through a series of reactions involving boron reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the development of cost-effective and scalable methods for the synthesis of difluoromethylated intermediates is crucial for industrial applications .
化学反応の分析
Types of Reactions: [5-(Difluoromethyl)-3-pyridyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronate.
Reduction: The difluoromethyl group can undergo reduction to form the corresponding methyl derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Palladium catalysts, aryl or vinyl halides, and base (e.g., potassium carbonate) in an appropriate solvent.
Major Products Formed:
Oxidation: Boronic esters or boronates.
Reduction: Methyl-substituted pyridine derivatives.
Substitution: Biaryl or vinyl-substituted pyridine derivatives.
科学的研究の応用
Chemistry: [5-(Difluoromethyl)-3-pyridyl]boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable for the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is used in the development of advanced materials, including polymers and sensors. Its unique reactivity allows for the incorporation of functional groups that can impart desirable properties to materials .
作用機序
The mechanism of action of [5-(Difluoromethyl)-3-pyridyl]boronic acid in chemical reactions involves the formation of reactive intermediates through the activation of the boronic acid and difluoromethyl groups. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The difluoromethyl group can participate in hydrogen bonding and other interactions that influence the reactivity and stability of the compound .
類似化合物との比較
3,5-Difluorophenylboronic acid: Similar structure with two fluorine atoms on the phenyl ring and a boronic acid group.
5-Trifluoromethyl-2-pyridylboronic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Contains a difluoromethyl group on a different heterocyclic ring.
Uniqueness: [5-(Difluoromethyl)-3-pyridyl]boronic acid is unique due to the specific positioning of the difluoromethyl and boronic acid groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science .
特性
IUPAC Name |
[5-(difluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO2/c8-6(9)4-1-5(7(11)12)3-10-2-4/h1-3,6,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIFVJMBZVKOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
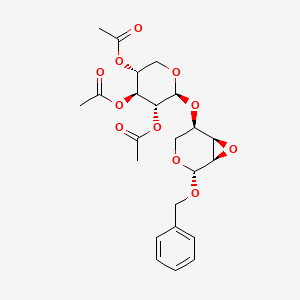
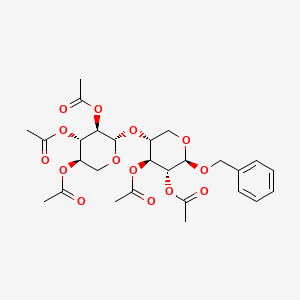
![(1R,2S,3S,4R,5R)-2-fluoro-4-iodo-6,8-dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B8194633.png)
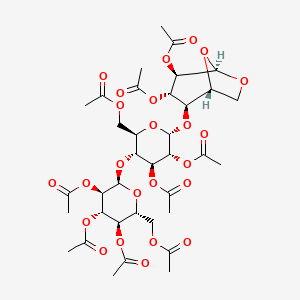
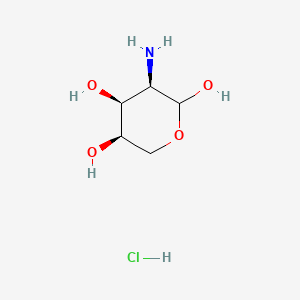
![Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)](/img/structure/B8194640.png)
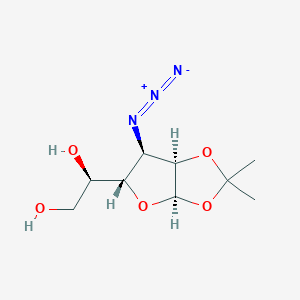
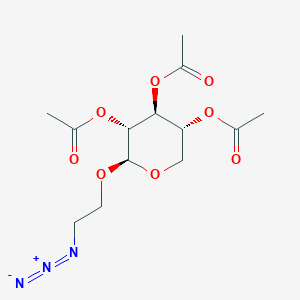
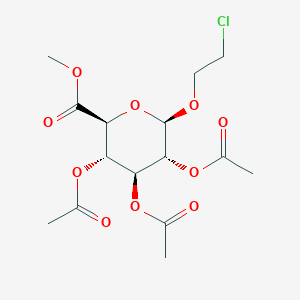
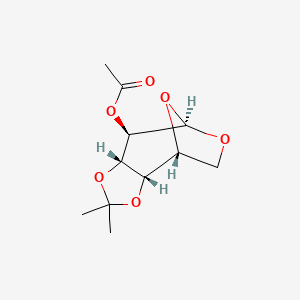
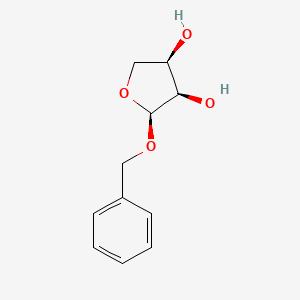
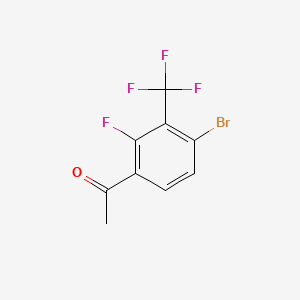
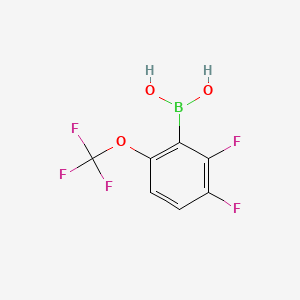
![[4-Bromo-3-(difluoromethyl)phenyl]boronic acid](/img/structure/B8194708.png)
